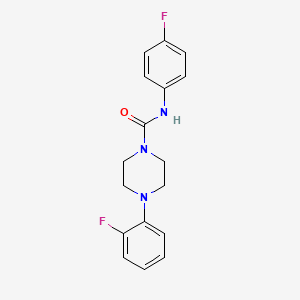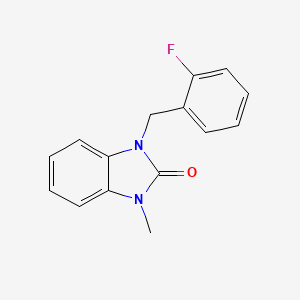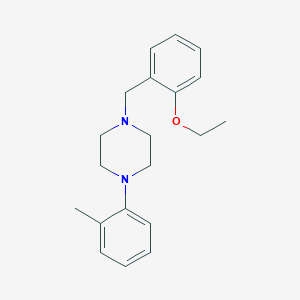
N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide
Descripción general
Descripción
N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2013 and has gained popularity in recent years due to its potential as a research chemical. NM-2201 is known for its cannabinoid-like effects, which have led to its use in scientific research.
Mecanismo De Acción
N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide works by binding to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabis. This results in the activation of the endocannabinoid system, which is involved in a wide range of physiological processes such as pain, mood, appetite, and sleep.
Biochemical and Physiological Effects
The effects of N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide on the body are similar to those of cannabis. It has been shown to produce a range of effects, including relaxation, euphoria, and altered perception. The compound has also been shown to have analgesic properties, making it a potential treatment for pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide in scientific research is its similarity to cannabis. This makes it a useful tool for studying the endocannabinoid system and its effects on the body. However, one limitation of using N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide is its potential for abuse. The compound has not been approved for human consumption and should only be used in a laboratory setting.
Direcciones Futuras
There are several future directions for research involving N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is its potential as a treatment for pain. The compound has been shown to have analgesic properties, making it a potential alternative to traditional pain medications. Additionally, N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide could be used to study the effects of cannabis on the body and its potential as a treatment for various medical conditions.
Conclusion
In conclusion, N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide is a synthetic cannabinoid that has gained popularity in recent years due to its potential as a research chemical. The compound has been shown to have a range of effects on the body, including relaxation, euphoria, and analgesia. While there are limitations to its use, N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide is a useful tool for studying the endocannabinoid system and its effects on the body. Further research is needed to fully understand the potential benefits and limitations of this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide has been used extensively in scientific research due to its potential as a research chemical. It is primarily used as a tool for studying the endocannabinoid system and its effects on the body. The compound has been shown to bind to the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-5-3-2-4-17(18)20-19(22)16-8-6-15(7-9-16)14-21-10-12-24-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYUPVJODSNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)





![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)

![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)
![methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)


![2-[(2,2'-bithien-5-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5709536.png)
![2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5709540.png)